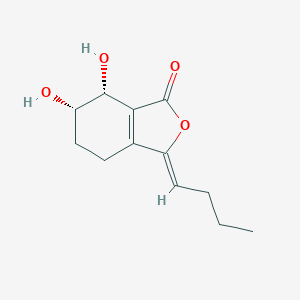

C12H16O4

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

The compound with the molecular formula C12H16O4 is known for its diverse applications and biological significance. It has a molar mass of approximately 224.26 g/mol and can refer to several chemical entities, including 3-tert-butyl-2-hydroxy-5-methoxybenzoic acid and 1-(2,4,6-trihydroxyphenyl)hexan-1-one. The structural characteristics typically include a phthalide ring and various functional groups that contribute to its reactivity and biological properties .

- Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the introduction of additional oxygen-containing functional groups.

- Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can convert certain functional groups into alcohols or alkanes.

- Substitution: The compound can undergo nucleophilic substitution reactions, where various nucleophiles replace existing functional groups under acidic or basic conditions.

These reactions allow for the synthesis of various derivatives, each with unique properties suitable for different applications.

C12H16O4 exhibits significant biological activity:

- Neuroprotection: It modulates the phosphoinositide 3-kinase/protein kinase B signaling pathway, which is crucial for cell survival and apoptosis regulation.

- Anti-inflammatory Effects: The compound inhibits the production of pro-inflammatory cytokines and modulates the nuclear factor kappa-light-chain-enhancer of activated B cells pathway, reducing inflammation.

- Cardiovascular Benefits: It improves blood flow and reduces oxidative stress, contributing to cardioprotective properties.

These activities suggest potential therapeutic uses in treating neurodegenerative diseases, inflammatory conditions, and cardiovascular disorders.

The synthesis of C12H16O4 typically involves several steps:

- Starting Materials: The synthesis often begins with precursor compounds derived from natural sources, such as Ligusticum chuanxiong Hort.

- Formation of Phthalide Ring: Key steps include the formation of the phthalide ring structure.

- Functional Group Modifications: Subsequent modifications introduce specific functional groups to yield the final product.

Industrial production emphasizes optimizing yield and purity through large-scale extraction and purification techniques like chromatography .

C12H16O4 has a range of applications across various fields:

- Pharmaceuticals: Due to its neuroprotective and anti-inflammatory properties, it is explored for use in drugs targeting neurological disorders.

- Agricultural Chemicals: Its biological activity makes it a candidate for developing agrochemicals that enhance plant growth or provide pest resistance.

- Cosmetics: The compound's antioxidant properties are beneficial in formulating skincare products aimed at reducing oxidative damage.

C12H16O4 shares structural similarities with several other compounds. Here are some notable comparisons:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 3-tert-butyl-2-hydroxy-5-methoxybenzoic acid | C12H16O4 | Contains a methoxy group enhancing solubility. |

| Dimethyl 1,2,2-trimethylcyclopentane-1,3-dicarboxylate | C12H20O4 | Features additional methyl groups affecting reactivity. |

| 1-(2,4,6-Trihydroxyphenyl)hexan-1-one | C12H16O4 | Contains multiple hydroxyl groups increasing antioxidant capacity. |

| 1,3-Adamantanedicarboxylic acid | C12H16O4 | Unique adamantane structure providing rigidity. |

C12H16O4 is unique due to its specific combination of functional groups that confer distinct biological activities not found in all similar compounds. Its ability to modulate multiple signaling pathways sets it apart as a versatile candidate for further research and application development .

C₁₂H₁₆O₄ represents a molecular formula with a molar mass of 224.25 g/mol and an exact mass of 224.1049 u. This compound belongs to the class of oxygenated organic molecules, characterized by diverse functional groups such as ketones, carboxylic acids, and aromatic ethers. Key physical properties vary across its isomers:

- Dhelwangin (Pogostone): A pyranone derivative with a melting point of 41–41.6°C and a solid-state structure.

- Olivetolic Acid: A dihydroxybenzoic acid with limited aqueous solubility (7.6 g/L at 25°C) and a pKa of 12.96.

- 4-Hydroxy-6-(2-oxoheptyl)pyran-2-one: Exhibits a topological polar surface area of 63.6 Ų, indicative of moderate hydrogen-bonding capacity.

These properties underscore the compound’s versatility in forming non-covalent interactions, influencing its solubility and reactivity.

Isomeric Diversity and Structural Variants

C₁₂H₁₆O₄ encompasses ≥8 structural isomers, each with distinct pharmacological and chemical profiles:

Notably, Dhelwangin and Olivetolic Acid are biosynthesized via polyketide pathways, while 2,4,5-Trimethoxypropiophenone is typically synthetic. Structural differences arise from substituent positions:

- Dhelwangin: Features a 4-hydroxy-6-methylpyranone core acylated with a 4-methylpentanoyl group.

- Olivetolic Acid: Contains a pentyl-substituted resorcinol moiety adjacent to a carboxylic acid.

Historical Context of Discovery and Characterization

The isolation of C₁₂H₁₆O₄ isomers parallels advancements in phytochemistry:

- Dhelwangin: First reported in 1971 from Pogostemon cablin, its structure was confirmed via X-ray crystallography (CCDC 942403).

- Olivetolic Acid: Identified in 1964 as a precursor to cannabinoids, with recent in vitro biosynthesis achieved in Escherichia coli.

- Aspidinol: Isolated in 1952 from fern species, contributing to early studies on anthelmintic natural products.

Spectroscopic techniques like ¹³C NMR and HRMS resolved ambiguities among isomers. For example, Dhelwangin’s ketone group was distinguished from Olivetolic Acid’s carboxylic acid via IR spectroscopy (C=O stretch at ~1,700 cm⁻¹).

Significance in Phytochemical and Biosynthetic Research

C₁₂H₁₆O₄ isomers are pivotal in multiple research domains:

- Phytochemical Applications:

Biosynthetic Engineering:

Structural Templates:

This molecular diversity positions C₁₂H₁₆O₄ as a critical scaffold for natural product discovery and synthetic biology.

The molecular formula C12H16O4 encompasses several structurally distinct compounds that exhibit diverse architectural frameworks despite sharing identical elemental composition [4]. These constitutional isomers demonstrate remarkable structural diversity through different arrangements of their carbon, hydrogen, and oxygen atoms, resulting in compounds with vastly different chemical and physical properties.

The primary representatives of C12H16O4 compounds include olivetolic acid, butyl vanillate, 2,4,5-trimethoxypropiophenone, and pogostone [4]. Each compound exhibits a unique molecular architecture that determines its specific chemical behavior and spectroscopic characteristics. Olivetolic acid presents a benzoic acid derivative structure with hydroxyl and pentyl substituents, while butyl vanillate features an ester linkage between vanillic acid and butanol [1] [3]. The 2,4,5-trimethoxypropiophenone displays a ketone functionality attached to a trimethoxybenzene ring, and pogostone adopts a pyran-2-one heterocyclic structure [9] [10].

The exact mass for all C12H16O4 isomers is consistently 224.104859 atomic mass units, with a molecular weight of 224.25 grams per mole [1] [3]. However, their InChI keys differ significantly, reflecting their distinct connectivity patterns. Olivetolic acid exhibits the InChI key SXFKFRRXJUJGSS-UHFFFAOYSA-N, while butyl vanillate shows TUOSEEPBHUCCAO-UHFFFAOYSA-N [1] [3].

| Compound | IUPAC Name | CAS Number | InChI Key |

|---|---|---|---|

| Olivetolic Acid | 2,4-dihydroxy-6-pentylbenzoic acid | 491-72-5 | SXFKFRRXJUJGSS-UHFFFAOYSA-N |

| Butyl Vanillate | butyl 4-hydroxy-3-methoxybenzoate | 5348-74-3 | TUOSEEPBHUCCAO-UHFFFAOYSA-N |

| 2,4,5-Trimethoxypropiophenone | 1-(2,4,5-trimethoxyphenyl)propan-1-one | 3904-18-5 | KUQHFNICKXWOBZ-UHFFFAOYSA-N |

| Pogostone | 4-hydroxy-6-methyl-3-(4-methylpentanoyl)pyran-2-one | 23800-56-8 | AJFJTORMMHWKFW-UHFFFAOYSA-N |

Conformational Analysis and Stereochemistry

The conformational behavior of C12H16O4 compounds varies significantly based on their molecular architecture and functional group arrangement [7]. Olivetolic acid demonstrates conformational flexibility primarily through rotation about the carbon-carbon bonds in its pentyl chain, with five rotatable bonds contributing to multiple energetically accessible conformations [1]. The presence of intramolecular hydrogen bonding between the carboxylic acid and hydroxyl groups influences the preferred conformational states.

Butyl vanillate exhibits six rotatable bonds, primarily concentrated in the butyl ester chain, allowing for extensive conformational diversity [3]. The ester linkage provides additional rotational freedom, though steric interactions between the butyl chain and the aromatic ring may restrict certain conformations. The compound shows no defined stereogenic centers, resulting in achiral molecular geometry [3].

2,4,5-Trimethoxypropiophenone presents limited conformational flexibility due to its rigid aromatic framework, with primary conformational variation occurring through rotation of the propyl ketone substituent [10] [12]. The three methoxy groups adopt planar arrangements relative to the benzene ring, minimizing steric hindrance while maximizing conjugation effects.

Pogostone displays a unique heterocyclic architecture with the pyran-2-one ring system constraining molecular flexibility [13] [16]. The 4-methylpentanoyl side chain provides the primary source of conformational variation through rotations about its carbon-carbon bonds. The compound lacks stereogenic centers in its basic structure, though conformational isomers may exhibit different spatial arrangements [13].

| Compound | Rotatable Bonds | Stereogenic Centers | Conformational Features |

|---|---|---|---|

| Olivetolic Acid | 5 | 0 | Pentyl chain flexibility, intramolecular H-bonding |

| Butyl Vanillate | 6 | 0 | Ester chain rotation, aromatic-aliphatic interactions |

| 2,4,5-Trimethoxypropiophenone | Variable | 0 | Propyl ketone rotation, rigid aromatic core |

| Pogostone | Variable | 0 | Heterocyclic constraint, side chain flexibility |

Physical Properties and Chemical Reactivity

The physical properties of C12H16O4 compounds reflect their diverse molecular architectures and functional group compositions [1] [3]. Olivetolic acid exhibits an XLogP3 value of 3.7, indicating moderate lipophilicity, while containing three hydrogen bond donors and four hydrogen bond acceptors [1]. Its topological polar surface area measures 77.8 square angstroms, suggesting moderate polarity and potential for biological membrane interactions.

Butyl vanillate demonstrates an XLogP3 value of 3.0, showing slightly lower lipophilicity compared to olivetolic acid [3]. The compound contains one hydrogen bond donor and four hydrogen bond acceptors, with a topological polar surface area of 55.8 square angstroms [3]. This reduced polarity reflects the esterification of the carboxylic acid group, which eliminates one hydrogen bond donor site.

2,4,5-Trimethoxypropiophenone displays a melting point range of 108-109 degrees Celsius, indicating solid-state stability at ambient conditions [12]. The compound lacks hydrogen bond donor capability due to the absence of hydroxyl or carboxylic acid groups, though it maintains four hydrogen bond acceptor sites through its methoxy and ketone functionalities [10].

The chemical reactivity patterns vary significantly among C12H16O4 isomers based on their functional groups [5] [37]. Olivetolic acid exhibits typical carboxylic acid reactivity, including esterification, amidation, and decarboxylation reactions under appropriate conditions [1]. The phenolic hydroxyl groups provide additional reaction sites for alkylation, acylation, and oxidation processes.

| Compound | XLogP3 | H-Bond Donors | H-Bond Acceptors | Polar Surface Area (Ų) | Melting Point (°C) |

|---|---|---|---|---|---|

| Olivetolic Acid | 3.7 | 3 | 4 | 77.8 | Not specified |

| Butyl Vanillate | 3.0 | 1 | 4 | 55.8 | Not specified |

| 2,4,5-Trimethoxypropiophenone | Not specified | 0 | 4 | Not specified | 108-109 |

Spectroscopic Characterization Methods

Nuclear Magnetic Resonance Spectroscopic Profiles

Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization for C12H16O4 compounds through both proton and carbon-13 analysis [18]. Olivetolic acid demonstrates characteristic carbon-13 resonances consistent with its aromatic and aliphatic carbon environments [1]. The carboxylic acid carbon typically appears in the 170-180 parts per million region, while aromatic carbons resonate between 100-160 parts per million.

Butyl vanillate exhibits distinct carbon-13 nuclear magnetic resonance patterns reflecting its ester functionality and methoxy substituent [3]. The ester carbonyl carbon resonates at approximately 170 parts per million, while the aromatic carbons show characteristic chemical shifts influenced by the electron-donating methoxy group and electron-withdrawing ester substituent [3].

Lignin cell wall model compounds with C12H16O4 composition have been extensively studied using nuclear magnetic resonance spectroscopy [18]. These studies reveal carbon-13 chemical shifts at 21.39 parts per million for acetyl methyl groups, 55.91 parts per million for methoxy carbons, and 170.29 parts per million for acetyl carbonyl carbons [18]. The aromatic region displays signals between 109-149 parts per million, corresponding to various substituted benzene carbons [18].

Proton nuclear magnetic resonance spectroscopy provides complementary structural information through characteristic chemical shift patterns and coupling constants [18]. Methoxy protons typically appear as singlets around 3.8 parts per million, while aromatic protons resonate in the 6.9-7.0 parts per million region [18]. Acetyl methyl groups produce singlets near 2.0 parts per million [18].

Mass Spectrometry Fragmentation Patterns

Mass spectrometry analysis of C12H16O4 compounds reveals characteristic fragmentation patterns that facilitate structural identification and differentiation [1] [21]. Olivetolic acid demonstrates a molecular ion peak at mass-to-charge ratio 224, with significant fragmentation occurring through loss of the carboxylic acid group [1]. Liquid chromatography-mass spectrometry analysis in negative ion mode produces a predominant [M-H]- ion at mass-to-charge ratio 223.097 [1].

The fragmentation pattern of olivetolic acid includes major fragments at mass-to-charge ratios 179.107 and 137.096, corresponding to systematic loss of functional groups and alkyl chains [1]. The base peak often appears at mass-to-charge ratio 179.107, representing loss of the carboxylic acid moiety [1]. Additional fragmentation at mass-to-charge ratio 135.116 and 81.033 provides further structural confirmation [1].

2,4,5-Trimethoxypropiophenone exhibits high-resolution mass spectrometry characteristics with a calculated mass-to-charge ratio of 225.1121 for the [M+H]+ ion [29]. The compound shows a mass accuracy within 0.6 parts per million deviation from theoretical values [29]. Fragmentation patterns typically involve loss of methoxy groups and alkyl substituents through characteristic rearrangement processes [21].

Pogostone demonstrates unique collision cross-section values in ion mobility mass spectrometry, with predicted values ranging from 141.5 to 189.7 square angstroms depending on the ionization mode [13]. The [M+H]+ adduct shows a mass-to-charge ratio of 225.11214 with a predicted collision cross-section of 147.1 square angstroms [13].

| Compound | Molecular Ion [M+H]+ | Major Fragments | Base Peak | Collision Cross-Section (Ų) |

|---|---|---|---|---|

| Olivetolic Acid | 225.112 | 179.107, 137.096, 135.116 | 179.107 | Not available |

| 2,4,5-Trimethoxypropiophenone | 225.1121 | Variable | Not specified | Not available |

| Pogostone | 225.11214 | Variable | Not specified | 147.1 |

Infrared and Ultraviolet-Visible Spectroscopic Features

Infrared spectroscopy provides valuable functional group identification for C12H16O4 compounds through characteristic vibrational frequencies [1] [3]. Olivetolic acid exhibits broad absorption bands in the 3200-3600 wavenumber region corresponding to hydroxyl group stretching vibrations [1]. The carboxylic acid carbonyl stretch appears near 1700 wavenumbers, while aromatic carbon-carbon stretching occurs in the 1500-1600 wavenumber range [1].

Butyl vanillate demonstrates infrared absorption characteristics typical of aromatic esters [3]. The ester carbonyl stretching frequency appears around 1680-1720 wavenumbers, while the aromatic hydroxyl group produces a broad absorption in the 3200-3500 wavenumber region [3]. Methoxy group vibrations contribute to absorptions in the 1200-1300 wavenumber range [3].

Attenuated total reflectance infrared spectroscopy has been successfully applied to olivetolic acid characterization, providing detailed vibrational fingerprints [1]. Fourier-transform Raman spectroscopy offers complementary vibrational information with reduced fluorescence interference compared to conventional Raman techniques [1].

Ultraviolet-visible spectroscopy reveals electronic transition characteristics related to aromatic chromophores and conjugated systems [32]. Compounds containing extended conjugation systems typically exhibit absorption maxima in the 250-300 nanometer region [32]. The specific absorption characteristics depend on the degree of substitution and electron-donating or electron-withdrawing effects of functional groups .

Fungal metabolite studies have demonstrated ultraviolet-visible absorption spectra for C12H16O4 compounds with characteristic patterns in the 190-500 nanometer range [29]. The absorption profiles provide valuable information for compound identification and purity assessment [29].

X-ray Crystallographic Analysis

X-ray crystallographic analysis provides definitive three-dimensional structural information for C12H16O4 compounds when suitable crystals can be obtained [1] [25]. Olivetolic acid has been successfully characterized through single-crystal X-ray diffraction, revealing detailed molecular geometry and packing arrangements [1]. The crystal structure belongs to the monoclinic space group P 1 21/n 1 with space group number 14 [1].

The unit cell parameters for olivetolic acid demonstrate dimensions of a = 14.2527 angstroms, b = 4.7524 angstroms, and c = 17.6489 angstroms [1]. The beta angle measures 103.538 degrees, while alpha and gamma angles remain at 90 degrees [1]. The asymmetric unit contains one molecule (Z' = 1) with four molecules per unit cell (Z = 4) [1].

The crystallographic analysis reveals a residual factor of 0.0497, indicating good data quality and structural refinement [1]. The crystal structure has been deposited in the Crystallography Open Database with identifier COD 2241887 [1]. The structural determination was published in Acta Crystallographica Section E with detailed geometric parameters and hydrogen bonding interactions [1].

Other C12H16O4 compounds have also been subjected to crystallographic analysis under various conditions [25] [30]. A systematic study reported crystallographic data for a C12H16O4 compound with monoclinic space group C2/c, unit cell dimensions a = 11.6744 angstroms, b = 9.2737 angstroms, c = 11.2747 angstroms, and beta = 114.210 degrees [25]. The structural refinement achieved final R indices of R1 = 0.0431 and wR2 = 0.0979 [25].

Additional crystallographic investigations have been conducted on related C12H16O4 structures using different space groups and unit cell parameters [30]. One study reported a monoclinic crystal system with space group P21/n, unit cell dimensions a = 11.1726 angstroms, b = 6.06790 angstroms, c = 15.7985 angstroms, and beta = 91.4050 degrees [30]. The structure determination achieved final indices of R1 = 0.0488 and wR2 = 0.1396 [30].

| Parameter | Olivetolic Acid | Alternative Structure 1 | Alternative Structure 2 |

|---|---|---|---|

| Space Group | P 1 21/n 1 | C2/c | P21/n |

| a (Å) | 14.2527 | 11.6744 | 11.1726 |

| b (Å) | 4.7524 | 9.2737 | 6.06790 |

| c (Å) | 17.6489 | 11.2747 | 15.7985 |

| β (°) | 103.538 | 114.210 | 91.4050 |

| Z | 4 | 4 | 4 |

| R1 | 0.0497 | 0.0431 | 0.0488 |